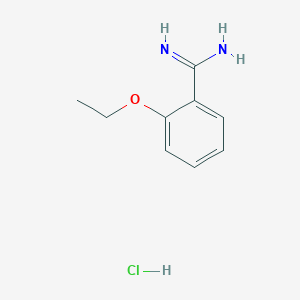

2-Ethoxybenzamidine hydrochloride

Descripción

Significance of Benzamidine (B55565) Derivatives in Scientific Inquiry

The broader family of benzamidine derivatives, to which 2-Ethoxybenzamidine hydrochloride belongs, holds considerable significance in scientific research. These compounds are recognized for a wide array of biological activities. For instance, researchers have explored benzamidine analogues for their potential as novel antibiotics. nih.gov The core benzamidine structure is a key feature in many molecules designed as chemotherapeutic agents. nih.gov

Derivatives of benzamidine have been a subject of interest for their antimicrobial and antifungal properties. nih.gov Their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria has been noted in scientific studies. nih.gov Furthermore, benzimidazole (B57391) derivatives, which are structurally related, are known to act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenases (COXs), which are involved in the synthesis of inflammatory mediators. nih.gov The diverse pharmacological potential of the benzamidine scaffold makes it a valuable pharmacophore in the development of new therapeutic agents. nih.gov

Overview of this compound as a Chemical Probe and Research Intermediate

This compound serves a crucial function in research primarily as a chemical intermediate and a building block in organic synthesis. Its most prominent role is as a key intermediate in the synthesis of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor. chemicalbook.com In this context, it is also considered an impurity of Vardenafil. chemicalbook.com

Beyond this specific application, this compound is utilized as a foundational molecule for creating more complex organic structures. Its chemical properties, influenced by the ethoxy group at the ortho position, allow it to undergo various reactions such as oxidation, reduction, and substitution, making it a versatile reagent in a laboratory setting.

In the context of biological studies, the compound and its derivatives can be used to study enzyme inhibitors and as ligands in biochemical assays. The core mechanism involves the molecule binding to the active sites of specific enzymes, which can disrupt their normal function. This makes it a useful chemical probe for investigating enzymatic pathways and for the discovery of new enzyme inhibitors. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, and the application of such probes can help in understanding the functional states of enzymes under different physiological conditions. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18637-00-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.7 g/mol |

Source: pharmaceresearch.com

Contextualization within Modern Chemical Biology and Pharmaceutical Sciences

The role of this compound as a research intermediate is highly relevant in the landscape of modern pharmaceutical sciences. The synthesis of active pharmaceutical ingredients (APIs) like Vardenafil is a multi-step process that relies on the availability of specific and well-characterized intermediates. chemicalbook.com The development of efficient synthetic routes using such intermediates is a cornerstone of pharmaceutical manufacturing.

Furthermore, the use of benzamidine derivatives as scaffolds aligns with contemporary drug discovery strategies like fragment-based drug design (FBDD). researchgate.net In FBDD, small molecular fragments are tested for binding to a biological target, and promising fragments can be linked together to create more potent ligands. researchgate.net The benzamidine core can serve as such a fragment, providing a starting point for the generation of new drug candidates. nih.govresearchgate.net

In chemical biology, the use of molecules like this compound as chemical probes is essential for dissecting complex biological processes. nih.gov The ability to design and synthesize specific enzyme inhibitors and ligands is crucial for validating new drug targets and for understanding the mechanisms of disease. nih.gov The principles of "click chemistry," which emphasize the use of highly efficient and specific reactions, have further empowered the creation of diverse chemical libraries and probes for biological applications, a field where versatile intermediates play a critical role. researchgate.netnih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-ethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486481 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18637-00-8 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzimidamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxybenzamidine Hydrochloride

Advanced Synthetic Routes to 2-Ethoxybenzamidine Hydrochloride

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient strategies. These advancements aim to improve yield, simplify procedures, and minimize environmental impact.

Optimized Conversion of 2-Ethoxybenzonitrile to this compound

The conversion of 2-ethoxybenzonitrile is a primary pathway for the synthesis of this compound. Various methods have been developed to optimize this transformation.

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be treated with ammonia or amines to form amidines. The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org The reaction proceeds through the formation of an imino ester salt, often referred to as a Pinner salt, which is subsequently converted to the amidine. wikipedia.org

The mechanism begins with the protonation of the nitrile by a strong acid, such as hydrogen chloride, which activates the nitrile for nucleophilic attack by an alcohol. nih.gov This forms an imidate hydrochloride. Subsequent reaction with ammonia or an amine yields the corresponding amidinium compound. nih.gov

Variants of the Pinner reaction have been developed to improve yields and expand its applicability. Lewis acid-promoted Pinner reactions, for instance, have shown success in the synthesis of esters from nitriles and alcohols. nih.govepa.gov While this specific variant is geared towards ester formation, the underlying principle of activating the nitrile with a Lewis acid could potentially be adapted for amidine synthesis. The use of different alcohols and acids can also influence the reaction outcome and yield. researchgate.netd-nb.info

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile, Isobutyl alcohol | Anhydrous gaseous hydrogen chloride | Imidate hydrochloride | Not specified | nih.gov |

| Nitriles, Alcohols | Two equivalents of trimethylsilyl triflate | Carboxylic esters | Good yields | nih.govepa.gov |

This table showcases examples of Pinner-type reactions and their outcomes.

Reductive amination is a powerful tool in organic synthesis for the formation of C-N bonds. While traditionally used for the synthesis of amines from carbonyl compounds, variations of this strategy can be envisioned for the synthesis of amidines. A potential, though less conventional, reductive amination approach to 2-ethoxybenzamidine could involve the reductive coupling of 2-ethoxybenzonitrile with an amine source. This would represent a direct conversion of the nitrile to the amidine. Catalytic systems, often based on transition metals, are typically employed to facilitate such transformations. For example, cobalt-catalyzed reductive alkylation of nitriles with aldehydes or ketones has been reported for the synthesis of secondary alkylamines, demonstrating the feasibility of nitrile reduction in the presence of a coupling partner. nih.gov Adapting such a methodology for the direct formation of an amidine from a nitrile and an amine source like ammonia would be an innovative approach.

Another hypothetical route could involve the synthesis of 2-ethoxybenzaldehyde oxime, which could then be reduced to the corresponding amine. rsc.orgwikipedia.orgsigmaaldrich.comscbt.comsigmaaldrich.com However, this would lead to an aminomethyl group rather than the desired amidine functionality. A more direct, albeit speculative, reductive amination strategy would be the direct reaction of 2-ethoxybenzonitrile with an ammonia source under reducing conditions, a process that would require a highly specific catalytic system to achieve the desired transformation to 2-ethoxybenzamidine.

A highly effective and practical route to this compound involves the hydrogenation of an intermediate, O-Ethoxybenzamide oxime. This method is particularly noteworthy for its high yields and the use of readily available and inexpensive catalysts.

A patented method describes a two-step process starting from o-hydroxybenzonitrile. First, o-ethoxybenzonitrile is synthesized with a yield of 92-97%. This is followed by the reaction of o-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol to produce o-ethoxybenzamide oxime. The subsequent hydrogenation of this oxime using iron powder or zinc powder in the presence of hydrochloric acid at room temperature affords 2-ethoxybenzamidine with yields ranging from 85-90%. google.com

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

| o-Ethoxybenzonitrile | Hydroxylamine hydrochloride, Hydrochloric acid | Iron powder | Ethanol, Diethyl ether | Room Temperature | 90 |

| o-Ethoxybenzonitrile | Hydroxylamine hydrochloride, Hydrochloric acid | Zinc powder | Ethanol | Room Temperature | 86 |

This table summarizes the reaction conditions and yields for the hydrogenation of O-Ethoxybenzamide oxime using iron and zinc catalysts as described in patent CN103086920A. google.com

Furthermore, advancements in catalysis have introduced the use of ionic liquid-supported rhodium catalysts for the hydrogenation of benzamidoxime derivatives. This approach aligns with green chemistry principles by utilizing a recoverable and highly active catalyst. The reaction is typically carried out under hydrogen pressure and at room temperature, leading to the efficient formation of the corresponding benzamidine (B55565).

The concept of in-situ generation of reactive intermediates followed by their immediate conversion to the desired product offers advantages in terms of process efficiency and safety by avoiding the isolation of potentially unstable compounds. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of 2-ethoxybenzamidine from 2-ethoxybenzonitrile, followed by the introduction of hydrogen chloride to precipitate the hydrochloride salt.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to reduce the environmental footprint of chemical processes. Key aspects include the use of sustainable solvents, minimizing waste through high atom economy, and employing catalytic rather than stoichiometric reagents.

In the context of this compound synthesis, several green chemistry approaches can be considered. The use of greener solvents is a significant area of focus. Traditional solvents used in reactions like the Pinner synthesis can often be hazardous. Research has shown that solvents like cyclopentyl methyl ether (CPME) can be a more sustainable alternative in Pinner reactions, offering good yields and easier product isolation. researchgate.net Bio-based solvents and ethanol also present greener alternatives with a favorable sustainability profile. sigmaaldrich.com

Atom economy is another crucial metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. primescholars.comrsc.org Synthetic routes with high atom economy minimize the generation of byproducts. The hydrogenation of O-Ethoxybenzamide oxime, for example, is an addition reaction which generally has a high atom economy. Calculating the atom economy for different synthetic pathways can provide a quantitative measure of their "greenness." chemrxiv.org

Derivatization Strategies and Analogue Synthesis Based on the 2-Ethoxybenzamidine Scaffold

The 2-ethoxybenzamidine molecule serves as a valuable starting point for the synthesis of a diverse array of analogues through various derivatization strategies. These modifications are primarily focused on N-substitution and alterations to the phenyl ring, aiming to modulate the compound's physicochemical and biological properties.

N-Substitution and Ring Modification Studies

N-substitution of the amidine group in 2-ethoxybenzamidine can be achieved through several synthetic methodologies. Direct N-alkylation can be accomplished by reacting 2-ethoxybenzamidine with alkyl halides in the presence of a base. This approach allows for the introduction of a wide range of alkyl groups at the nitrogen atoms. Similarly, N-arylation can be performed using copper-catalyzed cross-coupling reactions with arylboroxines, providing access to a series of N-aryl-2-ethoxybenzamidine derivatives.

Ring modification studies, although less common, can introduce further diversity. Electrophilic aromatic substitution reactions on the phenyl ring can be challenging due to the directing effects of the ethoxy and amidine groups. However, under carefully controlled conditions, functional groups such as nitro or halogen moieties can be introduced, which can then serve as handles for further synthetic transformations.

Table 1: Examples of N-Substituted 2-Ethoxybenzamidine Analogues

| Entry | R Group | Reagent | Reaction Type |

| 1 | -CH₃ | Methyl iodide | N-Alkylation |

| 2 | -CH₂CH₃ | Ethyl bromide | N-Alkylation |

| 3 | -C₆H₅ | Phenylboroxine | N-Arylation |

| 4 | -C₆H₄-Cl | 4-Chlorophenylboroxine | N-Arylation |

Synthesis of Heterocyclic Compounds Utilizing this compound

The bifunctional nature of the amidine group makes this compound an excellent precursor for the construction of various nitrogen-containing heterocyclic systems. The two nitrogen atoms can participate in cyclocondensation reactions with appropriate electrophiles to form stable ring structures.

1,2,4-Triazines can be synthesized from this compound through a condensation reaction with 1,2-dicarbonyl compounds. In a typical one-pot procedure, the amidine is reacted with a 1,2-diketone in the presence of a base, followed by cyclization with hydrazine hydrate. The ethoxy group at the 2-position of the phenyl ring remains intact throughout this transformation, yielding 3-(2-ethoxyphenyl)-substituted-1,2,4-triazines. The specific substituents on the triazine ring are determined by the choice of the 1,2-dicarbonyl compound.

Table 2: Synthesis of 1,2,4-Triazine Derivatives from this compound

| Entry | 1,2-Dicarbonyl Compound | Resulting 1,2,4-Triazine Product |

| 1 | Glyoxal | 3-(2-Ethoxyphenyl)-1,2,4-triazine |

| 2 | Biacetyl | 3-(2-Ethoxyphenyl)-5,6-dimethyl-1,2,4-triazine |

| 3 | Benzil | 3-(2-Ethoxyphenyl)-5,6-diphenyl-1,2,4-triazine |

A highly regioselective and efficient one-pot, three-component reaction can be employed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from this compound. Current time information in London, GB.organic-chemistry.orgnih.gov This method involves the coupling of the amidine with a carboxylic acid to form an acylamidine intermediate in situ. Subsequent cyclization of this intermediate with a monosubstituted hydrazine yields the desired 1,2,4-triazole. The substituents at positions 1, 3, and 5 of the triazole ring can be readily varied by changing the hydrazine, the 2-ethoxybenzamidine, and the carboxylic acid, respectively.

Table 3: Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

| Entry | Carboxylic Acid | Hydrazine | Resulting 1,2,4-Triazole Product |

| 1 | Acetic acid | Phenylhydrazine | 1-Phenyl-3-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole |

| 2 | Benzoic acid | Methylhydrazine | 1-Methyl-3-(2-ethoxyphenyl)-5-phenyl-1H-1,2,4-triazole |

| 3 | Propionic acid | Hydrazine hydrate | 3-(2-Ethoxyphenyl)-5-ethyl-1H-1,2,4-triazole |

Exploration of Salt Forms and Their Implications in Research Stability and Handling

The hydrochloride salt of 2-ethoxybenzamidine is the most common form used in research and synthesis. The formation of a hydrochloride salt significantly improves the compound's stability and handling characteristics compared to the free base. researchgate.net The salt form is generally a crystalline solid with a higher melting point and reduced hygroscopicity, making it easier to weigh and store. researchgate.net Furthermore, the hydrochloride salt often exhibits enhanced solubility in polar solvents, which can be advantageous for certain reaction conditions. researchgate.net

While the hydrochloride is prevalent, the exploration of other salt forms could offer further advantages. For instance, salts derived from different acids (e.g., sulfate, mesylate, tartrate) could potentially modify the compound's solubility profile, crystal habit, and stability. The choice of a specific salt form can be critical in pharmaceutical development, influencing factors such as bioavailability and formulation compatibility. rsc.org For laboratory applications, the selection of an appropriate salt can impact reaction kinetics and product isolation.

Mechanistic Investigations of Synthetic Pathways

The most common and established method for the synthesis of amidines from nitriles is the Pinner reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction proceeds in two main stages. The first stage involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt, also known as a Pinner salt. In the case of this compound synthesis, 2-ethoxybenzonitrile is treated with ethanol in the presence of anhydrous hydrogen chloride. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by ethanol leads to the formation of the ethyl 2-ethoxybenzimidate hydrochloride salt.

The second stage is the aminolysis of the Pinner salt. The isolated imino ether hydrochloride is then treated with ammonia to yield the corresponding amidine hydrochloride. The reaction proceeds via nucleophilic attack of ammonia on the imino ether carbon, followed by the elimination of ethanol. The final product, this compound, is typically obtained as a stable crystalline solid.

Pharmacological and Biological Activity Research of 2 Ethoxybenzamidine Hydrochloride and Its Analogues

Enzymatic Inhibition and Modulatory Actions

Serine Protease Inhibition Mechanisms and Specificity Profiling

Benzamidine (B55565) and its derivatives, including 2-Ethoxybenzamidine hydrochloride, are recognized as reversible, competitive inhibitors of serine proteases. These enzymes are characterized by a highly reactive serine residue in their active site and play critical roles in numerous physiological and pathological processes. The inhibitory action of benzamidine-based compounds stems from their structural mimicry of arginine, a common substrate residue for many serine proteases like trypsin, thrombin, and plasmin.

The core of the inhibitory mechanism lies in the interaction between the benzamidine moiety and the S1 binding pocket of the protease. acs.org This pocket in trypsin-like serine proteases typically contains a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged side chain of arginine or lysine (B10760008) substrates. The amidinium group of benzamidine effectively mimics the guanidinium (B1211019) group of arginine, allowing it to bind tightly within this S1 pocket. acs.orgresearchgate.net

Systematic mapping of protease active sites has been performed by synthesizing and evaluating various benzamidine derivatives. acs.org By attaching different chemical linkers and substructures to the benzamidine core, researchers can probe the regions surrounding the primary S1 pocket, such as the S3 and S4 binding sites. acs.org Studies have shown that bisbenzamidines, which can simultaneously interact with both the S1 and S3/S4 sites, exhibit notable affinity. acs.org

Crystallographic analysis provides detailed insights into these interactions. For instance, the crystal structure of a trypsin mutant (trypsin-G226A) in complex with benzamidine revealed that the inhibitor had rotated and translated within the specificity pocket compared to its position in the wild-type enzyme. researchgate.net This shift resulted in the replacement of the original salt bridge and hydrogen bonds with a new set of interactions, which in turn altered the enzyme's catalytic activity more significantly than its substrate binding. researchgate.net Such studies are crucial for understanding the subtleties of substrate specificity and for the rational design of more potent and selective inhibitors.

Table 1: Inhibitory Constants (Ki) of Benzamidine Against Various Serine Proteases

This table summarizes the reported inhibition constants (Ki) for the parent compound, benzamidine, against key serine proteases. Lower Ki values indicate stronger inhibition.

| Protease | Ki (µM) | Primary Biological Role |

|---|---|---|

| Trypsin | 35 | Digestion, Protein Processing |

| Plasmin | 350 | Fibrinolysis (Blood Clot Dissolution) |

Data sourced from Markwardt, F., et al. (1968) as cited by Cayman Chemical. broadinstitute.org

The use of benzamidine analogues as inhibitors is instrumental in elucidating the specific roles of serine proteases in complex biological systems.

Blood Coagulation: Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. google.com However, it also has significant cell signaling functions mediated through Protease-Activated Receptors (PARs). google.comnih.gov By inhibiting thrombin, benzamidine derivatives can block clot formation, which is fundamental to studying hemostasis. broadinstitute.org Furthermore, these inhibitors help dissect the distinct signaling pathways activated by proteases. For example, research has shown that the protease-activated protein C (APC) can signal through the same receptor as thrombin (PAR1) but elicit different, protective effects on endothelial barrier integrity, highlighting the complexity of protease signaling. google.com

Cell Signaling: Cell-surface tissue factor (TF) binds to factor VIIa, another serine protease, to initiate coagulation but also to trigger cell signaling through PAR2, which is relevant to inflammation and angiogenesis. nih.gov Studies have demonstrated that the coagulant and signaling functions of the TF-VIIa complex can be separated, involving distinct conformations of the tissue factor protein. nih.gov Inhibitors targeting this pathway help in understanding how a single protease complex can govern both coagulation and cellular signaling.

Protein Digestion and Other Processes: Trypsin is a well-known digestive enzyme, and its inhibition is a classic model for studying protease function. broadinstitute.org Beyond digestion, other trypsin-like proteases are involved in a myriad of processes. Matriptase-2, for instance, is a transmembrane serine protease that regulates iron homeostasis, and its inhibition by benzamidine derivatives has been a subject of study. acs.org In cancer research, a tetra-benzamidine derivative was found to inhibit the growth of human colon carcinoma cell lines by suppressing the expression of nuclear oncogenes, suggesting a role for serine proteases in cancer cell proliferation. mdpi.com

Phosphodiesterase Inhibition and Cyclic Nucleotide Metabolism Research

Analogues of 2-Ethoxybenzamidine have also been explored in the context of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Selective inhibition of different PDE isoenzymes offers a therapeutic strategy for various diseases. nih.gov

Research has focused on PDEs that hydrolyze cGMP, particularly PDE1, PDE2, and PDE5. acs.org

PDE2 (cGMP-stimulated PDE): This isoenzyme is unique in that it can hydrolyze both cAMP and cGMP. acs.org Its activity is stimulated by the binding of cGMP to its regulatory GAF domains. acs.org In certain cell types, such as PC12 cells, PDE2 is the predominant phosphodiesterase. wikipedia.org Inhibition of PDE2 can lead to an increase in both cAMP and cGMP levels, which can have cytoprotective effects. For example, in the context of pulmonary hypertension, PDE2 inhibition elicits pulmonary dilation and prevents vascular remodeling. acs.org Agents that elevate intracellular cGMP, such as atrial natriuretic factor, can activate PDE2, leading to increased hydrolysis of cAMP. wikipedia.org Conversely, direct inhibitors of PDE2 block this effect and potentiate cAMP accumulation. wikipedia.org

PDE1 (Calcium/Calmodulin-dependent PDE): This isoenzyme is activated by calcium and calmodulin and hydrolyzes both cAMP and cGMP.

PDE5 (cGMP-specific PDE): This is the target of well-known drugs like sildenafil. It specifically hydrolyzes cGMP and plays a crucial role in regulating cGMP signaling downstream of nitric oxide (NO). nih.govacs.org

The distinct localization and regulation of these isoenzymes allow for compartmentalized signaling. For example, cGMP generated by soluble guanylate cyclase (sGC) in response to NO is predominantly metabolized by PDE5, whereas cGMP synthesized by particulate guanylate cyclase (pGC) is primarily hydrolyzed by PDE2. acs.org

Table 2: Characteristics of Key cGMP-Metabolizing Phosphodiesterase Isoenzymes

This table outlines the key features of PDE isoenzymes involved in cGMP metabolism.

| PDE Isoenzyme | Substrate(s) | Activator(s) | Key Role in Signaling |

|---|---|---|---|

| PDE1 | cGMP, cAMP | Ca²⁺/Calmodulin | Calcium-dependent signaling |

| PDE2 | cGMP, cAMP | cGMP | Cross-talk between cGMP and cAMP pathways |

| PDE5 | cGMP | - | NO/cGMP signaling pathway |

Data sourced from multiple studies. nih.govnih.govacs.orgwikipedia.org

The concept of creating dual-acting inhibitors that modulate multiple targets simultaneously is a growing strategy in drug discovery. researchgate.netnih.gov This approach has been explored for agents that combine phosphodiesterase (PDE) inhibition with histone deacetylase (HDAC) inhibition. nih.govacs.org HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, playing a key role in epigenetic regulation of gene expression. wikipedia.org

Researchers have successfully designed and synthesized first-in-class molecules that act as dual inhibitors of both PDE5 and various HDACs (including class I HDACs and HDAC6). nih.govacs.orgresearchgate.net The design strategy often involves linking a pharmacophore responsible for PDE inhibition with one known to bind the zinc-containing active site of HDACs. acs.org For instance, a common approach uses the core structure of a PDE5 inhibitor, like sildenafil, and appends a linker connected to a hydroxamic acid moiety, which is a classic zinc-binding group for HDAC inhibition. nih.govacs.org

These dual-acting agents have shown promise in preclinical models of complex diseases like Alzheimer's disease and liver fibrosis. acs.orgnih.gov The rationale is that simultaneously targeting both pathways can produce synergistic therapeutic effects. For example, combining PDE5 inhibition, which enhances cGMP signaling, with HDAC inhibition, which modulates gene expression, has demonstrated potent anti-inflammatory and anti-fibrotic effects in mouse models of liver disease. nih.gov This exploration into dual inhibitors represents a sophisticated approach to developing therapies for multifactorial diseases.

Interaction with Other Biological Targets (e.g., Histamine (B1213489) Receptors)

While research directly on this compound's interaction with histamine receptors is limited, studies on structurally related compounds provide significant insights. Analogues such as benzamide (B126) and benzimidazole (B57391) derivatives have been shown to interact with various histamine receptors.

Certain benzamide derivatives, along with their constrained analogues like 6-(1-substituted piperidin-4-yloxy)-3,4-dihydro-2H-isoquinolin-1-one derivatives, have demonstrated potent binding affinity for the histamine H3 receptor, acting as antagonists. nih.gov A series of phenyl(piperazin-1-yl)methanones, which are also benzamide derivatives, were identified as high-affinity human histamine H3 antagonists. nih.gov These compounds were found to penetrate the brain and occupy H3 receptors, which are known to regulate the sleep-wake cycle. nih.gov

Furthermore, specific enantiomers of benzimidazole derivatives have been identified as dual ligands, showing antagonist or inverse agonist activity at both the human histamine H1 and H4 receptors. google.com The histamine H4 receptor is primarily expressed on immune cells and plays a role in inflammatory disorders, while the H1 receptor is involved in allergic reactions. google.com The dual activity of these compounds suggests a potential for enhanced therapeutic efficacy in treating various allergic and inflammatory conditions. google.com

Antimicrobial Activity Studies

Benzamidine analogues have been the subject of extensive research for their antimicrobial properties, particularly against bacteria implicated in periodontal diseases.

In Vitro Evaluation against Periodontal Disease Pathogens (e.g., Porphyromonas gingivalis)

Numerous studies have demonstrated the potent in vitro antimicrobial activity of novel benzamidine analogues against Porphyromonas gingivalis, a key pathogen in periodontitis and peri-implantitis. nih.govnih.gov The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

In one study, newly synthesized benzamidine analogues (NBA) exhibited significant antimicrobial activity against P. gingivalis, with MIC values ranging from 31.25 to 250 µg/mL. nih.govnih.gov Another investigation into heterocyclic derivatives of benzamidine found a similar MIC range of 31 µg/mL to 250 µg/mL against P. gingivalis. google.com Some of these compounds also showed bactericidal effects, with MBC values between 125 µg/mL and 250 µg/mL. google.com

The table below summarizes the antimicrobial activity of various benzamidine analogues against P. gingivalis as reported in different studies.

| Compound/Analogue Class | MIC (µg/mL) | MBC (µg/mL) | Study Focus |

| Novel Benzamidine Analogues (NBA) | 31.25 - 250 | Not specified | Peri-implantitis inhibitors nih.govnih.gov |

| Ester of Benzamidine (Compound 2) | 62.50 | 125 | Periodontitis treatment nih.gov |

| Imino Bases of Benzamidine (4a, 4b) | Not specified | Not specified | Broad-spectrum activity nih.gov |

| Heterocyclic Derivatives (5b, 5d, 5e, 6b) | 31 - 250 | 125 - 250 | Periodontal pathogens google.com |

This table is interactive. You can sort and filter the data.

Research has confirmed that these synthetic compounds can be more potent than some plant extracts and other inhibitors previously tested against P. gingivalis. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial action of benzamidine derivatives against P. gingivalis is believed to be multifactorial. A primary mechanism is the inhibition of arginine-specific cysteine proteinases, known as gingipains (HRgpA and RgpB), which are critical virulence factors for the bacterium. nih.gov

However, research suggests that the growth-inhibiting effect is not solely due to gingipain inhibition. nih.gov For instance, the compound pentamidine, a less potent gingipain inhibitor than other analogues like 2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH), demonstrated more effective blocking of P. gingivalis growth. nih.gov This indicates the existence of other molecular targets. nih.gov Affinity chromatography experiments have identified the heat-shock protein GroEL as another potential ligand for benzamidine, suggesting that the interaction with GroEL could contribute to the observed bacteriostatic effects. nih.gov

General mechanisms employed by antimicrobial agents include disrupting the bacterial cell wall or membrane, interfering with intracellular processes, and inhibiting biofilm formation by disrupting bacterial signaling pathways. The action of benzamidine derivatives may involve one or more of these broader mechanisms, targeting key bacterial processes beyond protease activity.

Cellular and Molecular Biological Investigations

The effects of this compound and its analogues at the cellular and molecular level are areas of ongoing investigation.

Effects on Cell Signaling Pathways (e.g., MAPK Signaling)

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular activities, including proliferation, differentiation, inflammation, and apoptosis. nih.govnih.gov The pathway typically involves a three-tiered kinase relay system: a MAPKKK activates a MAPKK, which in turn activates a MAPK (such as ERK, JNK, or p38). nih.gov Dysregulation of MAPK signaling is linked to various human diseases, including cancer. nih.gov

Currently, the scientific literature from the conducted searches does not establish a direct link or detail specific effects of this compound or its analogues on the MAPK signaling pathway. Further research is needed to determine if these compounds modulate this critical cellular cascade.

Impact on Transcription Factor Activity

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. A key example is the Heat Shock Factor 1 (HSF1), which modulates the expression of heat shock proteins and other genes in response to cellular stress. The activity of such factors can be modulated by small molecules, which can either inhibit or enhance their function, impacting cell survival and response to stimuli.

Based on the available research, the specific impact of this compound or its analogues on the activity of transcription factors like HSF1 has not been documented. This remains an area for future investigation to fully understand the molecular mechanisms of these compounds.

Assessment of Cellular Responses in Model Systems (e.g., HEK 293 cells)

There is no specific information available in the reviewed scientific literature regarding the assessment of cellular responses to this compound in HEK 293 cells or any other model system.

While HEK 293 cells are a widely utilized platform in pharmacological research for studying receptor signaling and cellular pathways, no studies have been published that document their use in investigating the effects of this compound.

In Vivo Efficacy Studies and Preclinical Models for Related Compounds

No in vivo efficacy studies or preclinical models for this compound or its direct analogues were identified in the public domain. Research on other, structurally different, amidine-containing compounds has been conducted in various preclinical models, but this information is not directly applicable to the specific compound .

Future Directions and Emerging Research Avenues for 2 Ethoxybenzamidine Hydrochloride

Exploration of New Biological Targets and Disease Indications

The benzamidine (B55565) core of 2-Ethoxybenzamidine hydrochloride is a key feature that suggests its potential to interact with a range of biological targets. Benzamidine and its derivatives are known to be inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. numberanalytics.compharmafeatures.comnih.gov This provides a logical starting point for investigating the biological activity of this compound.

Future research could focus on screening this compound against a panel of serine proteases to identify potential inhibitory activity. Targets of interest could include enzymes involved in coagulation (like Factor Xa), inflammation, and cancer. nih.gov For instance, novel benzamidine derivatives have been synthesized and evaluated as potential inhibitors of Factor Xa, suggesting that this compound could be a lead structure for the development of new anticoagulants. nih.gov

Beyond serine proteases, the broader class of benzimidazole (B57391) derivatives, which share structural similarities with benzamidines, has shown promise in targeting a multitude of diseases. Research into novel benzimidazole derivatives has revealed their potential as multi-target agents for conditions like Alzheimer's disease, with activities including cholinesterase inhibition and anti-amyloid aggregation. nih.gov Similarly, amidino-substituted benzimidazoles have been investigated as inhibitors of human dipeptidyl peptidase III, an enzyme implicated in pain modulation and other physiological processes. mdpi.com These findings suggest that this compound could be explored for its potential neuroprotective or analgesic properties.

Furthermore, recent studies have highlighted the antimicrobial and antifungal activities of novel benzamidine analogues. mdpi.comresearchgate.net This opens up the possibility of investigating this compound for its potential as a novel antibiotic or antifungal agent, particularly in an era of growing antimicrobial resistance. The literary evidence of the antimicrobial potential of imines and benzamidines has motivated the design of new studies to develop novel benzamidine analogues as effective and safe inhibitors for conditions like periodontitis. mdpi.com

The exploration of new disease indications for this compound could also be guided by fragment-based drug discovery (FBDD) approaches. pharmafeatures.comfrontiersin.orgdrugdiscoverychemistry.comnih.gov In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.gov Given its relatively small size, this compound could be considered a fragment that could be used to probe the binding sites of various proteins, providing a starting point for the development of more potent and selective ligands. pharmafeatures.comfrontiersin.org

A summary of potential biological targets and disease indications for future research on benzamidine derivatives is presented in the table below.

| Potential Biological Target | Potential Disease Indication |

| Serine Proteases (e.g., Factor Xa) | Thrombosis, Inflammation, Cancer |

| Cholinesterases | Alzheimer's Disease |

| Dipeptidyl Peptidase III | Pain, Cancer |

| Microbial Enzymes | Bacterial and Fungal Infections |

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle in the development of many small molecule drugs, particularly hydrochloride salts, is their physicochemical properties, such as solubility and stability. europeanpharmaceuticalreview.comacs.org Future research on this compound should therefore include the development of advanced delivery systems and formulation strategies to enhance its potential therapeutic utility.

Given that it is a hydrochloride salt, its aqueous solubility may be a key factor influencing its bioavailability. europeanpharmaceuticalreview.comacs.org Strategies to improve the solubility of poorly water-soluble drugs are numerous and could be applied to this compound. ekb.egresearchgate.netlongdom.orgijmsdr.org These include the formation of different salt forms, co-crystals, and the use of solubility-enhancing excipients. researchgate.netnih.govnih.gov For instance, the formation of nano-cocrystals has been shown to improve the dissolution rate and bioavailability of some drugs compared to their hydrochloride salt forms. nih.gov

The development of nanocarriers represents another promising avenue for the delivery of this compound. nih.gov Nanoparticle-based delivery systems can protect the drug from degradation, improve its pharmacokinetic profile, and potentially target it to specific tissues or cells. The use of polyelectrolyte-drug complexes, forming "nanoplex" formulations, has been shown to significantly enhance the solubility of poorly water-soluble drugs. biotech-asia.org

Furthermore, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), could be explored to improve the oral absorption of this compound if it is found to be lipophilic. ekb.eg For parenteral administration, the formulation could be optimized by adjusting the pH and using co-solvents to ensure solubility and stability. longdom.org

The table below outlines some advanced delivery systems and their potential benefits for a compound like this compound.

| Delivery System/Formulation Strategy | Potential Benefits |

| Nanosuspensions | Increased surface area, improved dissolution rate |

| Solid Dispersions | Enhanced solubility and dissolution |

| Co-crystals | Modified physicochemical properties, improved bioavailability |

| Nanoplexes | Increased aqueous solubility |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Improved oral absorption of lipophilic compounds |

| Targeted Liposomes | Site-specific delivery, reduced systemic toxicity |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Machine learning models, particularly deep neural networks, can be trained to predict the biological activity of small molecules based on their chemical structure. stanford.edubioscipublisher.com These models can be used to perform virtual screening of this compound against a wide range of biological targets, prioritizing those with the highest predicted affinity for experimental validation. arxiv.org This approach can significantly accelerate the process of identifying new leads from existing chemical matter. acs.orgnih.gov

Furthermore, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. This can provide early insights into its drug-likeness and potential liabilities, guiding further development efforts.

The table below summarizes the potential applications of AI and ML in the future research of this compound.

| AI/ML Application | Potential Outcome for this compound |

| Drug Repurposing Algorithms | Identification of new therapeutic indications. |

| Predictive Bioactivity Models | Prediction of binding affinity to various biological targets. |

| Virtual Screening | Prioritization of targets for experimental testing. |

| ADMET Prediction | Early assessment of drug-like properties and potential toxicity. |

| Off-Target Prediction | Understanding potential side effects and new therapeutic opportunities. mdpi.comfrontiersin.orgnih.gov |

Sustainable and Scalable Synthesis for Research and Industrial Applications

As a known pharmaceutical intermediate, the synthesis of this compound is of practical importance. qingmupharm.comtheasengineers.com Future research in this area will likely focus on developing more sustainable and scalable synthetic routes, aligning with the principles of green chemistry. numberanalytics.comucl.ac.ukfrontiersin.orgeurekalert.orgucl.ac.uk

Key goals for future synthetic research include minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. frontiersin.org This can be achieved through the exploration of novel catalytic systems, the use of renewable feedstocks, and the implementation of more efficient reaction conditions. numberanalytics.comucl.ac.ukucl.ac.uk For example, the development of transition-metal-free coupling reactions could offer a more environmentally friendly alternative to traditional methods. eurekalert.org

Continuous flow chemistry is another area that holds great promise for the synthesis of this compound. nih.gov Flow reactors can offer significant advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. acs.orgnih.gov The development of a continuous flow process for the synthesis of this intermediate could lead to a more efficient and cost-effective manufacturing process for the active pharmaceutical ingredients (APIs) it is used to produce. qingmupharm.comtheasengineers.comnih.gov

The table below highlights key areas for future research in the synthesis of this compound.

| Research Area | Key Objectives |

| Green Chemistry | Reduce environmental impact, improve atom economy. |

| Novel Catalysis | Increase reaction efficiency and selectivity. |

| Renewable Feedstocks | Develop more sustainable starting materials. |

| Continuous Flow Synthesis | Enhance scalability, safety, and process control. |

Deeper Understanding of Pharmacological Mechanisms and Off-Target Effects

A comprehensive understanding of a compound's pharmacological profile, including its mechanism of action and potential off-target effects, is crucial for its development as a therapeutic agent. For this compound, future research should aim to elucidate its molecular interactions and physiological consequences in detail.

Advanced biochemical and biophysical techniques can be employed to study the binding of this compound to its potential biological targets. Thermodynamic profiling, for example, can provide valuable insights into the driving forces of binding, which can guide the optimization of affinity and selectivity. tandfonline.com

Computational methods will also play a vital role in understanding the compound's pharmacology. frontiersin.orgnih.gov Molecular docking and simulation studies can be used to model the binding of this compound to different protein targets, helping to rationalize its activity and guide the design of more potent analogues. nih.govmdpi.com

Crucially, the prediction and experimental validation of off-target effects will be essential. youtube.commdpi.comfrontiersin.orgnih.govplos.org Most small molecules interact with multiple targets, and these off-target interactions can be responsible for both adverse effects and unexpected therapeutic benefits. mdpi.comfrontiersin.org Computational tools that predict off-target interactions based on chemical structure can be used to generate a list of potential off-targets for this compound, which can then be tested experimentally. mdpi.comnih.gov This proactive approach to identifying off-target effects can help to de-risk the development process and may even uncover new therapeutic opportunities. mdpi.com

The table below outlines key approaches for a deeper pharmacological understanding of this compound.

| Research Approach | Objective |

| Biochemical and Biophysical Assays | Determine binding affinity and kinetics for identified targets. |

| Thermodynamic Profiling | Understand the energetic basis of binding interactions. tandfonline.com |

| Molecular Modeling | Visualize binding modes and guide rational drug design. |

| In Vitro and In Vivo Pharmacology | Characterize the physiological effects of the compound. |

| Off-Target Profiling (Computational and Experimental) | Identify potential side effects and new therapeutic uses. mdpi.comfrontiersin.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 2-Ethoxybenzamidine hydrochloride?

- Answer : The compound has the molecular formula C₉H₁₃ClN₂O (molecular weight: 216.67 g/mol) and CAS number 18637-00-8 . Key identifiers include its ethoxy-substituted benzamidine core, which influences its reactivity and solubility. Structural confirmation can be achieved via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (stretching vibrations for C=N and N-H bonds). Always cross-validate purity using HPLC (>95%) and mass spectrometry .

Q. What are recommended safety protocols for handling this compound in laboratory settings?

- Answer : Use impervious gloves (nitrile or neoprene), tightly sealed goggles , and fume hoods to avoid inhalation (H333 hazard). Skin contact (H313) requires immediate washing with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. Store in a dry, cool environment away from oxidizing agents. Dispose via approved hazardous waste channels .

Q. How is this compound typically synthesized, and what are common intermediates?

- Answer : A standard route involves nucleophilic substitution of 2-ethoxybenzaldehyde with amidine precursors under acidic conditions (e.g., HCl catalysis). Intermediate isolation (e.g., Schiff base formation) and column chromatography (silica gel, ethyl acetate/hexane) are critical for purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Perform dose-response curves with standardized batches and use positive controls (e.g., known enzyme inhibitors). Validate results via kinetic assays (e.g., IC₅₀ comparisons) and structural analogs to isolate pharmacophore contributions .

Q. What advanced analytical methods are suitable for characterizing degradation products of this compound under stress conditions?

- Answer : Employ LC-MS/MS with C18 columns (gradient elution: acetonitrile/0.1% formic acid) to detect hydrolyzed or oxidized byproducts. Forced degradation studies (acid/base, thermal, oxidative stress) coupled with HRMS can identify major degradation pathways. Quantify stability using Arrhenius kinetics in accelerated storage experiments .

Q. What strategies optimize this compound’s solubility for in vivo studies without compromising activity?

- Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions. Validate solubility via dynamic light scattering (DLS) and bioactivity via cell-based assays (e.g., IC₅₀ in HEK293 models) .

Q. How does the ethoxy substituent influence the compound’s binding affinity in enzyme inhibition studies?

- Answer : The ethoxy group enhances hydrophobic interactions in enzyme active sites (e.g., trypsin-like proteases). Compare binding energies via molecular docking (software: AutoDock Vina) with and without the substituent. Validate using site-directed mutagenesis of key residues (e.g., Ser195 in serine proteases) and surface plasmon resonance (SPR) for kinetic analysis .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.